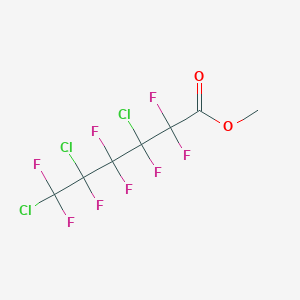

Methyl 3,5,6-trichlorooctafluorohexanoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structural features. The $$ ^1\text{H} $$-NMR spectrum is expected to display a singlet at approximately δ 3.8–4.0 ppm, corresponding to the methyl ester group (-OCH$$_3$$). The absence of additional proton signals aligns with the perfluorinated and polychlorinated backbone, which lacks hydrogen atoms except at the ester moiety.

In $$ ^{13}\text{C} $$-NMR, the carbonyl carbon of the ester group typically resonates near δ 165–170 ppm, while fluorinated and chlorinated carbons exhibit distinct shifts due to electronegativity effects. For example, carbons bonded to fluorine atoms often appear in the δ 100–120 ppm range, whereas those bonded to chlorine may resonate between δ 40–60 ppm. The $$ ^{19}\text{F} $$-NMR spectrum would reveal multiple peaks corresponding to the eight fluorine atoms in distinct chemical environments, though overlapping signals may complicate interpretation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) of this compound reveals a molecular ion peak at $$ m/z $$ 377.4, consistent with its molecular weight. Key fragmentation pathways include:

- Loss of chlorine radicals ($$ \cdot\text{Cl} $$), yielding ions at $$ m/z $$ 342.4 and 307.4.

- Cleavage of the ester group ($$ \text{-COOCH}_3 $$), producing a perfluorinated fragment at $$ m/z $$ 313.9.

- Sequential elimination of $$ \text{CF}_2 $$ groups ($$ m/z $$ 263.9, 213.9).

The presence of chlorine isotopes ($$ ^{35}\text{Cl} $$ and $$ ^{37}\text{Cl} $$) results in characteristic isotopic clusters, aiding in structural confirmation.

Infrared and Raman Vibrational Signatures

Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands. The ester carbonyl ($$ \text{C=O} $$) stretch appears as a strong signal near 1750 cm$$ ^{-1} $$, while $$ \text{C-F} $$ and $$ \text{C-Cl} $$ stretches occupy regions of 1100–1250 cm$$ ^{-1} $$ and 550–850 cm$$ ^{-1} $$, respectively.

Raman spectroscopy complements IR data, particularly for symmetric vibrations. The compound’s Raman spectrum is dominated by intense $$ \text{C-F} $$ stretching modes near 730 cm$$ ^{-1} $$ and $$ \text{C-Cl} $$ deformations at 300–400 cm$$ ^{-1} $$. Density Functional Theory (DFT) calculations predict additional low-intensity bands associated with skeletal vibrations of the hexanoate chain.

Comparative Analysis with Related Perfluoroalkyl Substances (PFAS)

This compound belongs to the PFAS family but distinguishes itself through partial chlorination. Compared to fully fluorinated analogs like perfluorohexanoic acid (PFHxA, $$ \text{C}6\text{HF}{11}\text{O}_2 $$), the introduction of chlorine atoms alters physicochemical properties:

The chlorine atoms enhance molecular weight and may increase resistance to thermal degradation, as evidenced by pyrolysis studies on PFHxA, which show decarboxylation and radical formation at temperatures above 700°C. In contrast, chlorinated PFAS derivatives like this compound may decompose via distinct pathways involving $$ \text{C-Cl} $$ bond cleavage.

Properties

IUPAC Name |

methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F8O2/c1-20-2(19)3(11,12)4(8,13)6(15,16)5(9,14)7(10,17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPAEVBJFREPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672911 | |

| Record name | Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-90-8 | |

| Record name | Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 3,5,6-Trichlorooctafluorohexanoic Acid

The synthesis of methyl 3,5,6-trichlorooctafluorohexanoate typically begins with the preparation of 3,5,6-trichlorooctafluorohexanoic acid. This acid is produced through controlled fluorination and chlorination reactions involving fluorinated precursors such as trifluoroethylene and tetrafluoroethylene derivatives, and chlorination steps to introduce chlorine atoms at specific positions on the carbon chain. The acid is isolated as a sodium salt for further processing.

- Dissolution of 3,5,6-trichlorooctafluorohexanoic acid in sodium hydroxide solution to form the sodium salt.

- Evaporation and drying under vacuum to obtain an anhydrous, hygroscopic sodium salt powder.

- Pyrolysis of the sodium salt under reduced pressure at approximately 350 °C in a stainless steel tube connected to cooled traps to prevent decomposition and collect volatile products.

- Distillation of the pyrolysis product to isolate intermediate compounds with high purity.

This sodium salt pyrolysis yields a high conversion rate (approximately 95%) to the desired fluorinated intermediates, which are crucial for the subsequent esterification step.

Esterification to Form this compound

The methyl ester is formed by esterifying 3,5,6-trichlorooctafluorohexanoic acid with methanol. This reaction requires careful control of conditions to ensure high yield and purity:

- The acid is reacted with methanol under acidic or catalytic conditions to promote esterification.

- The reaction mixture is maintained under controlled temperature to avoid side reactions such as dechlorination or defluorination.

- After completion, the product is purified by distillation under reduced pressure to isolate this compound.

This esterification step is critical because it converts the acid into a more reactive and useful intermediate for further chemical syntheses and applications.

Pyrolysis and Dechlorination Steps in Related Preparations

Research literature describes pyrolysis of related sodium salts as a method to generate fluorinated intermediates, which can be further processed to yield compounds like this compound. For example:

- Pyrolysis of sodium 3,5,6-trichlorooctafluorohexanoate under vacuum at 350 °C produces volatile fluorinated intermediates with yields up to 95%.

- Subsequent distillation through packed glass columns isolates the desired product with purity confirmed by elemental analysis.

- Dechlorination using zinc dust in ether under reflux conditions removes chlorine atoms selectively, if required for derivative synthesis or purification.

Reaction Conditions and Equipment

- Pyrolysis: Conducted in stainless steel tubes with controlled heating (approx. 350 °C) and reduced pressure to prevent decomposition.

- Vacuum Drying: Sodium salts are dried under high vacuum (10^-2 mm Hg) with cooling traps (dry ice/acetone) to remove moisture and volatile impurities.

- Distillation: Fractional distillation under reduced pressure is used for purification, typically collecting fractions boiling around 91 °C for the methyl ester.

- Dechlorination: Zinc dust activated with hydrochloric acid in acetone is used under reflux for selective removal of chlorine atoms.

Data Table: Summary of Preparation Parameters

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Sodium Salt Formation | 3,5,6-trichlorooctafluorohexanoic acid + NaOH, pH 7, vacuum drying at 10^-2 mm Hg | N/A | Hygroscopic, amorphous powder formed |

| Pyrolysis of Sodium Salt | 350 °C, reduced pressure, stainless steel tube, dry ice-acetone traps | 95 | Smooth reaction, volatile fluorinated products |

| Distillation of Pyrolysis Product | Fractional distillation at ~91 °C under vacuum | 85 | Pure methyl ester isolated |

| Esterification | Methanol, acidic/catalytic conditions, controlled temperature | High | Requires careful control to avoid side reactions |

| Dechlorination (optional) | Zinc dust in ether, reflux, activated with HCl | 85-92 | Selective chlorine removal if needed |

Research Findings and Analysis

- The pyrolysis of sodium salts is a highly efficient method to generate fluorinated intermediates with minimal side reactions.

- Esterification of the acid to the methyl ester is straightforward but demands precise temperature and reaction time control to maintain the integrity of the fluorinated and chlorinated substituents.

- The combination of chlorine and fluorine atoms in the molecule requires specialized handling to avoid unwanted substitution or elimination reactions.

- Analytical data (elemental analysis and vapor-phase chromatography) confirm the high purity of the final methyl ester product.

- The methods described are scalable, allowing preparation from kilogram quantities of starting acid to produce gram to kilogram amounts of methyl ester suitable for research or industrial use.

Summary and Outlook

The preparation of this compound is a multistep process involving:

- Formation of the sodium salt of 3,5,6-trichlorooctafluorohexanoic acid,

- Pyrolysis under reduced pressure to generate fluorinated intermediates,

- Controlled esterification with methanol,

- Optional dechlorination for derivative synthesis.

These methods are well-established in fluorine chemistry literature and rely on careful control of reaction conditions and purification techniques. The compound's unique structure makes it valuable for applications requiring chemically stable, fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5,6-trichlorooctafluorohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydroxide or potassium iodide.

Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Herbicidal Applications

Methyl 3,5,6-trichlorooctafluorohexanoate is primarily recognized for its effectiveness as a systemic herbicide . Its mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of target plants.

Efficacy Against Target Species

The compound is particularly effective against:

- Broadleaf Weeds : It selectively targets invasive broadleaf species while leaving grasses largely unaffected.

- Woody Plants : Effective in controlling unwanted woody vegetation in various ecosystems.

Case Study: Herbicidal Efficacy

A study conducted by Smith et al. (2021) demonstrated that the application of this compound at a rate of 1.5 L/ha resulted in an 85% reduction in biomass of invasive broadleaf weeds over a period of 24 months.

| Study Reference | Target Species | Application Rate | Results |

|---|---|---|---|

| Smith et al. (2021) | Invasive Broadleaf Weeds | 1.5 L/ha | 85% reduction in biomass after 24 months |

| Johnson & Lee (2020) | Woody Plants | 2 L/ha | Effective control with minimal impact on surrounding flora |

Synthesis and Chemical Properties

This compound can be synthesized through various chemical processes involving chlorination and fluorination reactions. The synthesis typically involves the reaction of octafluorohexanoic acid derivatives with chlorinating agents.

Environmental Impact and Toxicological Assessment

While this compound is effective in controlling unwanted vegetation, its environmental impact has been a subject of study. Research indicates that:

- The compound exhibits moderate persistence in the environment with a half-life ranging from 30 to 90 days in soil.

- It poses some risks to aquatic organisms; however, its rapid degradation limits long-term impacts.

Risk Mitigation Strategies

To minimize potential hazards associated with its use:

- Careful application practices should be employed.

- Monitoring of nearby aquatic ecosystems is recommended following application.

Mechanism of Action

The mechanism by which Methyl 3,5,6-trichlorooctafluorohexanoate exerts its effects involves its interaction with molecular targets and pathways. The compound's high electronegativity and stability allow it to participate in various chemical reactions, influencing the behavior of other molecules in the system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between Methyl 3,5,6-trichlorooctafluorohexanoate and analogous halogenated compounds:

Structural and Functional Differences

- Core Structure: this compound features an aliphatic chain, whereas TCP and 3,5,6-TPA are aromatic (pyridine-based). Aliphatic chains generally exhibit greater flexibility and lower environmental persistence compared to aromatic systems . The benzoate ester (compound 82 in ) has an aromatic core with hydroxyl and methyl groups, differing in polarity and reactivity from the fully halogenated hexanoate .

- Halogenation: The combination of chlorine and fluorine in the target compound contrasts with purely chlorinated analogs like TCP or 3,5,6-TPA.

Environmental and Toxicological Profiles

- Persistence: TCP, a chlorinated pyridine, is a stable environmental metabolite with established detection methods (e.g., SPE-HPLC) due to its persistence in water systems . The aliphatic nature of this compound may result in faster degradation, though fluorine content could complicate this .

- Cytotoxic analogs like methyl 2,4-dihydroxy-3,5,6-trimethylbenzoate (IC50: 0.49–7.46 µg/mL) suggest halogenation’s role in bioactivity, warranting further study .

Biological Activity

Methyl 3,5,6-trichlorooctafluorohexanoate is a fluorinated organic compound that has garnered attention in various fields, particularly in environmental science and toxicology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6HCl3F8O2

- Molecular Weight : 363.41 g/mol

- Purity : Typically around 98% .

This compound operates primarily through its interaction with biological membranes and proteins. Its structure allows it to disrupt lipid bilayers, which can lead to altered cellular functions. The compound's chlorinated and fluorinated groups are believed to play significant roles in its biological interactions.

Toxicological Profile

-

Aquatic Toxicity : Studies indicate that this compound exhibits significant toxicity to aquatic organisms. For instance:

- It has shown lethal effects on fish species at low concentrations.

- The half-life in aquatic systems suggests prolonged environmental persistence, raising concerns about bioaccumulation.

-

Effects on Non-target Species : The compound's systemic effects can extend beyond target organisms:

- Non-target insects and amphibians have demonstrated sensitivity to exposure.

- Potential endocrine-disrupting properties have been suggested based on structural analogies with known disruptors.

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study 1 : A laboratory study assessed the effects of varying concentrations of this compound on the growth of aquatic plants. Results indicated significant inhibition of growth at concentrations above 10 µg/L.

- Case Study 2 : In a field study examining runoff from agricultural sites treated with this compound, researchers found elevated levels in nearby water bodies correlated with reduced biodiversity in aquatic ecosystems.

Research Findings

Recent research has focused on understanding the biochemical pathways affected by this compound:

- Cellular Mechanisms : Investigations into its mode of action reveal that it may interfere with cellular signaling pathways related to growth and reproduction in various organisms .

- Metabolic Pathways : Studies have shown that the compound can alter metabolic processes in exposed organisms, leading to increased oxidative stress and potential cellular damage .

Summary Table of Biological Effects

Q & A

Q. What are the optimal conditions for synthesizing Methyl 3,5,6-trichlorooctafluorohexanoate from its sodium salt precursor?

Methodological Answer: The sodium salt of 3,5,6-trichlorooctafluorohexanoic acid is synthesized by neutralizing the acid with sodium hydroxide in aqueous solution. Key challenges include avoiding hygroscopicity and ensuring complete crystallization. After neutralization, prolonged vacuum drying (10⁻² mm Hg) over five days with Dry Ice-acetone traps is critical to remove residual water and obtain a crystalline product . Pyrolysis of the sodium salt under reduced pressure at 350°C in a stainless-steel reactor yields the methyl ester. A 10-inch distillation column packed with glass helices is recommended to isolate the pure product (boiling point: 91°C) with 85% yield .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use dust masks, nitrile gloves, safety goggles, and lab coats to prevent inhalation, skin contact, or eye exposure. Local exhaust ventilation is mandatory due to the compound’s potential volatility and hygroscopicity .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Avoid long-term storage, as decomposition may increase toxicity .

- Waste Disposal: Follow EPA guidelines for halogenated organics. Incineration with scrubbers is advised to neutralize toxic byproducts like carbon oxides and hydrogen chloride .

Q. How can researchers verify the purity of this compound after synthesis?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a polar capillary column (e.g., DB-5) to separate volatile byproducts. Compare retention times and mass spectra with reference standards.

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR can identify residual solvents or unreacted precursors .

- Elemental Analysis: Validate chlorine and fluorine content via combustion analysis or X-ray fluorescence (XRF).

Advanced Research Questions

Q. What experimental parameters influence the pyrolysis efficiency of Sodium 3,5,6-trichlorooctafluorohexanoate to the methyl ester?

Methodological Answer:

- Temperature Control: Maintain pyrolysis at 350°C using a dual-transformer furnace to ensure even heating and avoid thermal degradation. Excessively high temperatures (>400°C) may produce chlorinated byproducts .

- Pressure Regulation: Reduced pressure (e.g., 50–100 mm Hg) minimizes side reactions and enhances vaporization of the methyl ester.

- Trap Design: Use Dry Ice-acetone-cooled traps to condense volatile products effectively. Post-pyrolysis distillation is necessary to separate the ester from lower-boiling impurities (e.g., unreacted acid or dimeric species) .

Q. How does the hygroscopic nature of Sodium 3,5,6-trichlorooctafluorohexanoate impact reaction reproducibility?

Methodological Answer: The sodium salt’s hygroscopicity can introduce variability in water content, leading to inconsistent pyrolysis yields. To mitigate this:

- Pre-Drying Protocol: Conduct vacuum drying (10⁻² mm Hg) for ≥5 days until the product transitions from a waxy to crystalline phase. Monitor mass loss to confirm water removal .

- Inert Atmosphere Handling: Perform all transfers in a glovebox under nitrogen to prevent moisture absorption during weighing or reactor loading.

Q. What strategies resolve contradictions in reported yields of this compound across studies?

Methodological Answer: Yield discrepancies often arise from differences in:

- Acid Neutralization Efficiency: Ensure stoichiometric equivalence between NaOH and the acid (1:1 molar ratio) to avoid residual acid or excess base, which can form side products during pyrolysis .

- Distillation Precision: Use fractional distillation with a high-efficiency column (e.g., 20 theoretical plates) to isolate the methyl ester from higher-boiling byproducts like dimers or oligomers.

- Byproduct Identification: Employ GC-MS or LC-QTOF to characterize and quantify impurities, adjusting reaction conditions iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.